3-Chloro-2,5-bis(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2,5-bis(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a pyridine ring. The unique combination of these substituents imparts distinctive chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups and a chlorine atom onto a pyridine ring. One common method involves the direct chlorination and fluorination of a suitable pyridine precursor. For example, the compound can be synthesized by reacting 2,5-dichloropyridine with trifluoromethylating agents under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yields and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in the desired form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions to replace the chlorine atom.
Oxidizing Agents: Employed in oxidation reactions to modify the pyridine ring.
Catalysts: Often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while coupling reactions can produce complex organic molecules with multiple functional groups .
Scientific Research Applications
3-Chloro-2,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups and a chlorine atom can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2,5-bis(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of two trifluoromethyl groups enhances its stability and reactivity compared to similar compounds with fewer trifluoromethyl groups. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Properties
Molecular Formula |
C7H2ClF6N |
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Molecular Weight |
249.54 g/mol |
IUPAC Name |
3-chloro-2,5-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2ClF6N/c8-4-1-3(6(9,10)11)2-15-5(4)7(12,13)14/h1-2H |
InChI Key |
RXIDMPWPFKWGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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